

Characterization of 8-Methoxymarmesin: An Application Note on NMR and Mass Spectrometry Techniques

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Compound of Interest

Compound Name: 8-Methoxymarmesin

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural characterization of **8-Methoxymarmesin**, a furanocoumarin of significant interest, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are pivotal in the elucidation of the chemical structure and purity of natural products, which is a critical step in drug discovery and development.

Introduction

8-Methoxymarmesin is a naturally occurring furanocoumarin that has been isolated from various plant species, including those of the Brosimum genus. Furanocoumarins are a class of organic compounds known for their diverse biological activities, including phototoxicity, and their potential as therapeutic agents. Accurate and comprehensive characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their safety and efficacy in potential pharmaceutical applications.

This application note will detail the specific NMR and MS data for **8-Methoxymarmesin** and provide standardized protocols for acquiring such data.

Spectroscopic Data of 8-Methoxymarmesin

The structural confirmation of **8-Methoxymarmesin** is achieved through the comprehensive analysis of its one-dimensional (^1H and ^{13}C) and two-dimensional NMR spectra, in conjunction with its mass spectral data.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **8-Methoxymarmesin**. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data of **8-Methoxymarmesin** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.62	d	9.5
H-5	7.25	s	
H-3	6.22	d	9.5
H-2'	4.85	t	8.8
OCH_3	4.10	s	
H-3'	3.20	d	8.8
$\text{C}(\text{CH}_3)_2$	1.42	s	
$\text{C}(\text{CH}_3)_2$	1.28	s	

Table 2: ^{13}C NMR Spectral Data of **8-Methoxymarmesin** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
C-2	161.5
C-7	158.5
C-8a	152.8
C-8	148.0
C-4a	144.2
C-5	113.8
C-6	112.9
C-4	112.7
C-3	105.2
C-2'	91.5
OCH ₃	61.2
C-3'	72.0
C(CH ₃) ₂	26.2
C(CH ₃) ₂	24.5

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for **8-Methoxymarmesin**

Ion	m/z (relative intensity, %)
[M] ⁺	274 (15)
[M-CH ₃] ⁺	259 (100)
[M-C ₃ H ₇ O] ⁺	215 (30)
[M-C ₄ H ₇ O ₂] ⁺	187 (25)

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for the characterization of **8-Methoxymarmesin**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **8-Methoxymarmesin** in 0.6 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (500 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Acquisition Time: 2.7 s
 - Relaxation Delay: 1.0 s
 - ¹³C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.1 s
- Relaxation Delay: 2.0 s
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard instrument pulse programs and parameters, optimizing for the concentration of the sample.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Reference the spectra to the residual solvent peak of CDCl_3 (δH 7.26 ppm, δC 77.16 ppm).

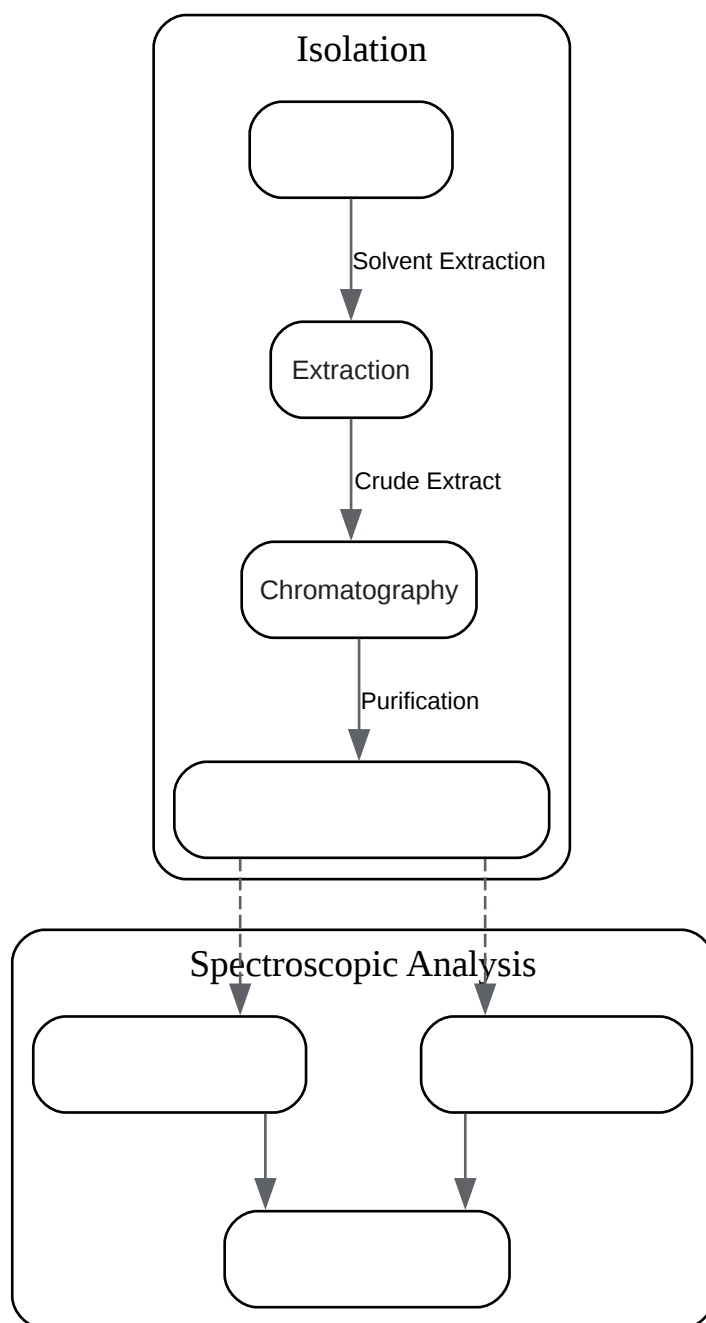
Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve a small amount of purified **8-Methoxymarmesin** in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
 - Further dilute the sample as required by the instrument's sensitivity.
- Instrumentation (Electron Ionization - Mass Spectrometry, EI-MS):
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 200-250 °C

- Mass Range: m/z 50-500
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

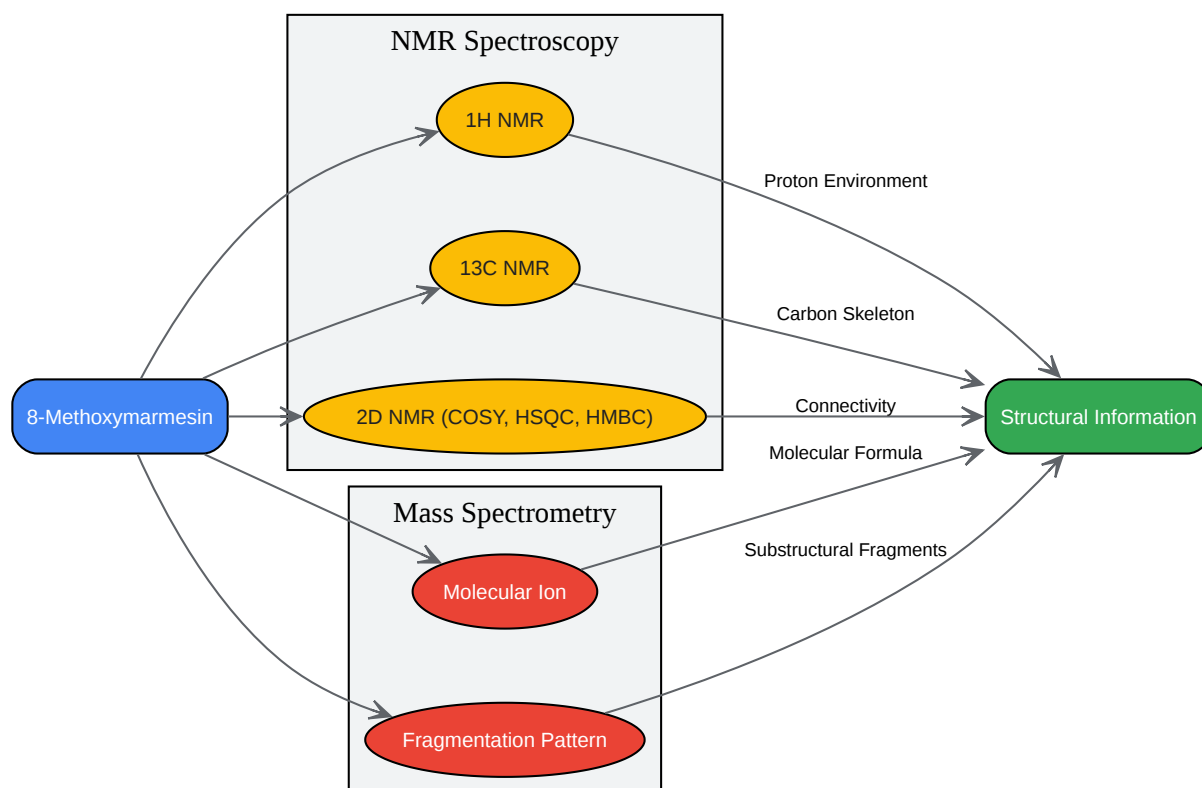
Visualizations

The following diagrams illustrate the key experimental workflow for the characterization of **8-Methoxymarmesin**.



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Caption: Experimental workflow for the isolation and characterization of **8-Methoxymarmesin**.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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